Naphthalene-1,2-diyldi(boronic Acid pinacol Ester)

Description

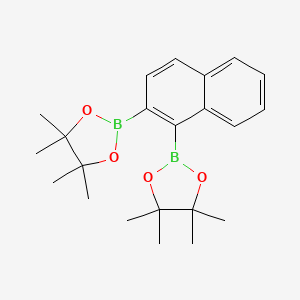

Naphthalene-1,2-diyldi(boronic Acid pinacol Ester) (CAS: 2072801-91-1) is a bifunctional boronic acid derivative featuring two pinacol-ester-protected boronic acid groups attached to a naphthalene scaffold. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and controlled reactivity . The pinacol ester groups enhance solubility in organic solvents while protecting the boronic acid moiety from undesired oxidation or hydrolysis . Its naphthalene backbone provides steric rigidity and electronic conjugation, making it valuable in synthesizing polyaromatic systems and pharmaceutical intermediates.

Properties

Molecular Formula |

C22H30B2O4 |

|---|---|

Molecular Weight |

380.1 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-14-13-15-11-9-10-12-16(15)18(17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 |

InChI Key |

WEDIBXQOBCMFKR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)B4OC(C(O4)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Metalation and Pinacolborane Reaction

One of the most efficient and commonly reported methods involves the reaction of naphthalene-1,2-diyl organometallic intermediates with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This method proceeds under mild conditions, often in tetrahydrofuran (THF) solvent, and yields the pinacol boronate esters in good to excellent yields.

- Formation of the naphthalene-1,2-diyl Grignard reagent or lithium reagent by halogen-metal exchange or direct metalation.

- Subsequent addition of one equivalent of pinacolborane per boronate ester group.

- The reaction proceeds via an alkoxyalkyl borohydride intermediate, which eliminates hydromagnesium bromide to afford the boronate ester.

- The hydromagnesium bromide byproduct disproportionates to magnesium hydride and magnesium bromide, which can be removed by pentane addition.

- Mild reaction conditions.

- High selectivity and yields.

- Avoidance of Wurtz coupling side reactions under Barbier conditions.

Representative reaction scheme:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Naphthalene-1,2-dihalide + Mg (or Li) in THF | Formation of naphthalene-1,2-diyl Grignard |

| 2 | Addition of pinacolborane (HBpin) | Formation of Naphthalene-1,2-diyldi(pinacol boronate) ester |

This approach is supported by Murphy et al. (2010) who demonstrated the synthesis of various arylboronate esters using Grignard reagents and pinacolborane with good yields and mild conditions.

Transition-Metal-Free Borylation of Aryl Diazonium Salts

An alternative modern method involves the metal-free borylation of aryl diazonium salts or aryl amines converted to diazonium intermediates, using bis(pinacolato)diboron (B2pin2) as the boron source. This approach is particularly useful for synthesizing arylboronic esters without the need for transition metals.

- Aryl amines are converted to diazonium salts.

- Reaction with B2pin2 in the presence of a Lewis acid (e.g., BF3) or under visible light catalysis (eosin Y) promotes borylation.

- This method tolerates various functional groups and provides moderate to good yields.

- Mechanistic studies suggest a non-radical pathway in some cases.

This method was extensively reviewed and optimized by the Yamane group and others, providing practical routes for arylboronate ester synthesis.

Transesterification and Pinacol Protection

Boronic acids are prone to instability and autoxidation; therefore, their conversion to pinacol esters is a crucial step for isolation and storage. Transesterification methods involve reacting boronic acids or less stable boronic esters with pinacol or other diols to form more stable cyclic boronate esters.

$$

\text{Ar-B(OH)2} + \text{pinacol} \rightleftharpoons \text{Ar-B(pinacol ester)} + H2O

$$

- The equilibrium can be shifted by removing water via azeotropic distillation or drying agents.

- Transesterification rates depend on the electronic and steric properties of the aryl group and diol.

- Pinacol esters are less polar and easier to purify by chromatography or distillation.

H.C. Brown and coworkers studied these effects extensively, showing that pinacol esters are favored for their stability and ease of handling.

Deprotection of Pinacol Boronate Esters

In applications requiring free boronic acids, the pinacol protecting groups can be removed. Traditional methods often fail or cause decomposition. A two-step mild deprotection protocol has been developed involving:

- Conversion of the pinacol ester to a diethanolamine-protected intermediate.

- Oxidative cleavage of the pinacol group using sodium periodate.

This method offers mild conditions, functional group tolerance, and facile isolation, as demonstrated by Jing Sun in her 2010 thesis work.

Comparative Data Table of Preparation Methods

Summary and Professional Insights

The synthesis of Naphthalene-1,2-diyldi(boronic Acid pinacol Ester) leverages well-established organoboron chemistry techniques. The most robust and widely used method involves the formation of naphthalene-1,2-diyl organometallic intermediates followed by reaction with pinacolborane, delivering high yields under mild conditions with excellent selectivity. Transition-metal-free borylation methods provide complementary routes, especially valuable when metal contamination is a concern.

Pinacol protection is essential for stability and ease of handling of boronic esters, and the development of mild deprotection protocols expands their utility in complex synthetic schemes.

These preparation methods are supported by extensive research from multiple sources, including peer-reviewed literature and academic theses, ensuring reliability and reproducibility in both academic and industrial settings.

This detailed analysis integrates chemical nomenclature, reaction mechanisms, and practical considerations, providing a comprehensive resource for researchers working with Naphthalene-1,2-diyldi(boronic Acid pinacol Ester).

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,2-diyldi(boronic Acid pinacol Ester) undergoes several types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert the boronic ester to other functional groups.

Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Naphthalene-1,2-diyldi(boronic Acid pinacol Ester) has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the development of boron-containing drugs and imaging agents.

Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: The compound is used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Naphthalene-1,2-diyldi(boronic Acid pinacol Ester) in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond, completing the coupling reaction .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Reactivity in Cross-Coupling Reactions

Pinacol esters are preferred in iterative cross-coupling due to their orthogonal reactivity with unprotected boronic acids. For example, aryl pinacol boronic esters selectively couple with iodides in the presence of free boronic acids, enabling sequential functionalization . Naphthalene-1,2-diyldi(boronic Acid pinacol Ester) benefits from this selectivity, allowing for precise synthesis of complex biaryl systems. In contrast, less sterically hindered esters (e.g., phenyl or fluorophenyl pinacol esters) may exhibit premature deprotection under similar conditions .

Kinetic Stability Against Oxidation

The pinacol group significantly slows oxidation by H₂O₂. For instance, 4-nitrophenyl boronic acid pinacol ester showed a delayed UV-vis spectral shift (λmax 405 nm) compared to its unprotected counterpart, which reacted immediately . This stability is critical for applications requiring prolonged storage or stepwise synthesis.

Hydrolysis and Deprotection Challenges

Pinacol esters require harsh conditions for hydrolysis. For example, oxidative cleavage with NaIO4 in aqueous acetone/ammonium acetate is needed to regenerate boronic acids . This complicates workflows compared to more labile protecting groups (e.g., MIDA boronates), which hydrolyze under mild basic conditions. Naphthalene-1,2-diyldi(boronic Acid pinacol Ester) shares this drawback, necessitating careful deprotection planning in multi-step syntheses.

Structural and Functional Comparisons

Table 1: Key Properties of Selected Boronic Acid Pinacol Esters

| Compound | Molecular Formula | Molecular Weight | Reactivity in Cross-Coupling | Oxidation Stability (vs. H₂O₂) | Solubility in Organic Solvents |

|---|---|---|---|---|---|

| Naphthalene-1,2-diyldi(boronic Acid pinacol Ester) | C22H28B2O4 | 382.1 | High (orthogonal selectivity) | High | Excellent |

| 4-Nitrophenyl Boronic Acid Pinacol Ester | C12H16BNO4 | 265.1 | Moderate | Moderate | Good |

| 2-Fluoroaniline-3-boronic Acid Pinacol Ester | C12H16BFNO2 | 252.1 | Moderate | Low | Moderate |

| 1,2-Dihydro-naphthalene-3-boronic Acid Pinacol Ester | C16H21BO2 | 256.1 | High | High | Excellent |

Research Findings and Industrial Relevance

- Synthetic Utility : Naphthalene-1,2-diyldi(boronic Acid pinacol Ester) is commercially available (e.g., Combi-Blocks Inc.) and priced competitively (~$200–$300/g), ensuring accessibility for industrial R&D .

- Performance in Rubber Modification : Pinacol esters like 4-carboxyphenyl derivatives show moderate conversion rates (50–60%) in elastomer functionalization, suggesting similar efficiency for naphthalene analogues .

- Thermodynamic Stability: The naphthalene backbone likely enhances thermal stability compared to monocyclic aryl esters, though experimental data are needed for validation.

Biological Activity

Naphthalene-1,2-diyldi(boronic acid pinacol ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Overview of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have gained attention for their unique chemical properties that allow them to interact with biological molecules. They can form reversible covalent bonds with nucleophiles, such as hydroxyl groups in carbohydrates and amino acid residues in proteins, which can lead to modulation of biological activity . The introduction of boronic acid moieties into bioactive compounds has been shown to enhance their pharmacokinetic properties and selectivity .

Mechanisms of Biological Activity

The biological activity of naphthalene-1,2-diyldi(boronic acid pinacol ester) can be attributed to several mechanisms:

- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, a boronic acid derivative, is used in treating multiple myeloma by inhibiting the proteasome pathway .

- Antibacterial and Antiviral Properties : Boron-containing compounds exhibit antibacterial activity by disrupting bacterial cell walls and have shown promise against viral infections by inhibiting viral replication .

- Enzyme Inhibition : The ability of boronic acids to form stable complexes with enzymes allows them to act as inhibitors. This property is particularly useful in designing inhibitors for various enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have explored the biological activities of boronic acid derivatives, including naphthalene-1,2-diyldi(boronic acid pinacol ester):

- Anticancer Studies : Research has demonstrated that compounds containing boronic acid moieties can enhance the efficacy of existing chemotherapeutics. For example, a study highlighted the synergistic effects of boronic acid derivatives when combined with standard chemotherapy agents in various cancer cell lines .

- Antibacterial Activity : A study on the antibacterial properties of boronic acids indicated that naphthalene derivatives showed significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of peptidoglycan synthesis .

- Enzyme Inhibition Studies : Investigations into the enzyme inhibition potential of naphthalene-1,2-diyldi(boronic acid pinacol ester) revealed its effectiveness against certain serine proteases. The binding affinity was assessed using kinetic studies, showing competitive inhibition patterns .

Data Tables

The following table summarizes key findings from various studies on the biological activity of naphthalene-1,2-diyldi(boronic acid pinacol ester):

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Enhanced efficacy when combined with chemotherapeutics; apoptosis induction in cancer cells. |

| Study 2 | Antibacterial | Significant inhibition against Gram-positive bacteria; disruption of cell wall synthesis. |

| Study 3 | Enzyme Inhibition | Competitive inhibition against serine proteases; high binding affinity observed. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Naphthalene-1,2-diyldi(boronic Acid pinacol Ester)?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A two-step approach is often employed:

Borylation : Naphthalene derivatives (e.g., 1,2-dibromonaphthalene) undergo Miyaura borylation using bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (KOAc) .

Esterification : The intermediate boronic acid is protected with pinacol to form the ester, enhancing stability and solubility for subsequent reactions.

- Key Considerations : Reaction temperature (80–100°C), solvent (THF or dioxane), and exclusion of moisture are critical for yield optimization .

Q. How can the purity of Naphthalene-1,2-diyldi(boronic Acid pinacol Ester) be validated?

- Analytical Techniques :

- NMR Spectroscopy : H and B NMR confirm structural integrity. For example, B NMR peaks near 30–35 ppm indicate boronic ester formation .

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry detects impurities (e.g., residual pinacol or deborylation byproducts) .

- Melting Point Analysis : Consistent melting behavior (e.g., 210–211°C for related naphthaleneboronic acids) ensures crystallinity .

Q. What are the primary applications of this compound in organic synthesis?

- Cross-Coupling Reactions : Acts as a bifunctional boron reagent in Suzuki-Miyaura couplings to construct polyaromatic systems. For example, coupling with aryl halides yields extended π-conjugated frameworks for optoelectronic materials .

- Supramolecular Chemistry : The planar naphthalene core facilitates π-π stacking in crystal engineering, as observed in polymorphic studies of related boronic acids .

Advanced Research Questions

Q. How do polymorphic forms of Naphthalene-1,2-diyldi(boronic Acid pinacol Ester) influence its reactivity?

- Structural Insights : Polymorphs arise from variations in hydrogen-bonding networks. For example, monoclinic (P2/c) vs. triclinic crystal systems exhibit distinct O–H···O interactions between boronic ester groups and adjacent molecules .

- Reactivity Implications : Polymorphs with tighter packing (e.g., higher density) may reduce solubility, slowing reaction kinetics in cross-coupling applications. X-ray crystallography (e.g., a = 14.8469 Å, b = 6.1023 Å, c = 9.6797 Å for monoclinic forms) is essential for characterization .

Q. What strategies resolve low yields in coupling reactions involving this compound?

- Troubleshooting :

- Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., SPhos) to prevent steric hindrance from the naphthalene backbone .

- Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance boron reactivity but may require rigorous drying to prevent ester hydrolysis .

- Byproduct Analysis : LC-MS can identify deborylation products (e.g., naphthalene diols), prompting adjustments in stoichiometry or reaction time .

Q. How can discrepancies in spectroscopic data be addressed during characterization?

- Case Study : Discrepant H NMR shifts may arise from residual solvents or dynamic boron equilibria.

- Solution : Variable-temperature NMR (e.g., –40°C to 25°C) stabilizes boronic ester conformers, resolving peak splitting .

- Validation : Compare experimental data with computational models (DFT calculations for expected chemical shifts) .

Q. What environmental and safety considerations are critical when handling this compound?

- Toxicity Profile : While specific data on this compound are limited, related naphthalene boronic esters show moderate toxicity (e.g., respiratory irritation). Use fume hoods and PPE .

- Waste Management : Hydrolyze boronic esters to boronic acids using acidic conditions (HCl/EtOH) before disposal to reduce environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.